molecular formula C22H23F3N2O2 B2622170 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 941954-30-9

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2622170
CAS No.: 941954-30-9
M. Wt: 404.433
InChI Key: QNCLSHVGCUQWMM-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinolinone scaffold substituted with an isopentyl group at the 1-position and a 2-(trifluoromethyl)benzamide moiety at the 6-position. The compound’s structure combines lipophilic (isopentyl) and electron-withdrawing (trifluoromethyl) groups, which may influence its solubility, metabolic stability, and target-binding properties.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O2/c1-14(2)11-12-27-19-9-8-16(13-15(19)7-10-20(27)28)26-21(29)17-5-3-4-6-18(17)22(23,24)25/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCLSHVGCUQWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The incorporation of a trifluoromethyl group and a benzamide moiety enhances its chemical reactivity and biological interactions.

Molecular Formula and Weight

  • Molecular Formula: C18_{18}H22_{22}F3_{3}N2_{2}O
  • Molecular Weight: 348.38 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition : This compound is known to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Initial studies suggest that it may possess antibacterial properties due to the presence of the benzamide moiety.
  • Neuroprotective Effects : Similar tetrahydroquinoline derivatives have shown promise in neuroprotection, indicating potential applications in treating cognitive disorders.

The mechanism of action for this compound likely involves:

  • Binding to Enzymes : It may inhibit enzyme activity by binding to active sites or allosteric sites.
  • Receptor Interaction : The compound could modulate receptor activity, acting as an agonist or antagonist.
  • Signal Transduction Pathways : It may influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

Case Studies and Experimental Data

Recent studies have explored the biological activity of similar compounds derived from the tetrahydroquinoline framework:

  • Study on Neuroprotective Effects :
    • Objective : Evaluate the neuroprotective potential against oxidative stress.
    • Findings : Compounds with a similar structure demonstrated significant protection in neuronal cell lines exposed to oxidative stress.
  • Antimicrobial Activity Assessment :
    • Objective : Determine the antibacterial efficacy of the compound.
    • Methodology : Disk diffusion method against various bacterial strains.
    • Results : Showed moderate antibacterial activity, suggesting further exploration could yield useful therapeutic agents.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
Compound ATetrahydroquinoline derivativeNeuroprotective
Compound BBenzamide derivativeAntimicrobial
This compoundHybrid structureEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the tetrahydroquinolin core, benzamide positioning, and additional functional groups. Below is a comparative analysis based on evidence-derived data:

Table 1: Structural and Functional Comparison

Compound Name 1-Position Substituent (Tetrahydroquinolin) Benzamide Substituent Position Additional Features Potential Implications
Target Compound : N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide Isopentyl (branched aliphatic) 2-(trifluoromethyl) None Enhanced lipophilicity; possible improved membrane permeability compared to aromatic analogs .
: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide Benzyl (aromatic) 2-(trifluoromethyl) None Increased aromaticity may improve π-π stacking but reduce metabolic stability .
: N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide Methyl 3-(trifluoromethyl) Pyrrolidinyl ethyl chain Basic pyrrolidine may enhance solubility; 3-CF3 positioning alters electronic effects .
(Flutolanil) : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide N/A (phenyl ring instead of tetrahydroquinolin) 2-(trifluoromethyl) 3-isopropoxy phenyl Agrochemical use (fungicide); highlights importance of CF3 in bioactivity .
: N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide N/A (substituted phenyl) 3-(trifluoromethyl) 4-bromo-2-methylphenyl Bromine increases molecular weight; meta-CF3 may reduce steric hindrance .

Key Observations

The methyl group in reduces steric bulk, possibly allowing better binding to deep hydrophobic pockets in target proteins .

Trifluoromethyl Positioning: The 2-(trifluoromethyl) group in the target compound and may induce steric effects near the amide bond, influencing binding orientation.

Functional Group Additions: The pyrrolidinyl ethyl chain in introduces a basic nitrogen, which could improve aqueous solubility or enable salt formation. This modification is absent in the target compound, suggesting trade-offs between solubility and lipophilicity .

Research Implications and Gaps

  • Molecular Docking : Tools like AutoDock Vina () could predict how substituent variations affect binding affinities to hypothetical targets (e.g., enzymes or receptors). For instance, the isopentyl group’s flexibility might allow better accommodation in hydrophobic pockets compared to benzyl .
  • Biological Activity: While flutolanil () is a fungicide, the target compound’s tetrahydroquinolin scaffold is more common in medicinal chemistry (e.g., kinase inhibitors).

Q & A

Q. What are the common synthetic routes for preparing N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling a tetrahydroquinolinone derivative with a trifluoromethyl-substituted benzoyl chloride. For example, analogous compounds (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide) are synthesized via nucleophilic acyl substitution using O-benzyl hydroxylamine hydrochloride and potassium carbonate in acetonitrile . Key steps include:

Activation of the acyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride).

Reaction with a tetrahydroquinolinone intermediate under inert conditions.

Purification via column chromatography or recrystallization.
Reference synthetic protocols for related benzamides highlight the importance of solvent choice (e.g., THF or acetonitrile) and temperature control .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : Analyze proton environments (e.g., trifluoromethyl group at δ ~120-130 ppm in 19F^{19}\text{F} NMR; aromatic protons in 1H^{1}\text{H} NMR).
  • HRMS : Verify molecular weight (e.g., calculated for C24_{24}H24_{24}F3_3N2_2O2_2: ~453.18 g/mol).
  • IR : Identify carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and amide bonds.
    Similar compounds (e.g., Broflanilide intermediates) use these methods to resolve ambiguities in regiochemistry or substituent placement .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Key precautions include:
  • Ventilation : Use fume hoods to avoid inhalation of dust (S22).
  • PPE : Wear gloves and goggles to prevent skin/eye contact (S24/25).
  • Storage : Store in inert, dry conditions due to sensitivity to moisture or light (common for trifluoromethylated compounds) .

Advanced Research Questions

Q. How can researchers optimize low yields during the coupling step of the synthesis?

  • Methodological Answer : Low yields often arise from incomplete activation of intermediates or side reactions. Strategies include:
  • Catalyst Use : Employ LiHMDS (lithium hexamethyldisilazide) to deprotonate the amine nucleophile, enhancing reactivity .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., THF) with acetonitrile to stabilize charged intermediates .
  • Temperature Gradients : Perform reactions under reflux (e.g., 78–83°C for acyl chlorides) to accelerate kinetics while minimizing decomposition .

Q. What analytical methods resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may stem from impurities or isomerism. Solutions include:
  • HPLC-PDA/MS : Detect trace impurities (e.g., unreacted starting materials) using reverse-phase columns.
  • Chiral Chromatography : Resolve enantiomers if stereocenters are present (common in tetrahydroquinolinone derivatives).
  • Biological Replicates : Conduct dose-response assays in triplicate to account for variability (e.g., IC50_{50} studies) .

Q. What role does the trifluoromethyl group play in the compound’s stability and bioactivity?

  • Methodological Answer : The CF3_3 group:
  • Enhances Metabolic Stability : Reduces oxidative degradation via electron-withdrawing effects.
  • Modulates Lipophilicity : Increases membrane permeability (logP optimization).
  • Bioactivity : Improves target binding affinity in analogues (e.g., Broflanilide’s insecticidal activity via GABA receptor interaction) .

Q. How can researchers address challenges in scaling up the synthesis from milligram to gram quantities?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Mitigation strategies:
  • Batch Reactors : Use jacketed reactors for temperature control during exothermic steps.
  • Catalyst Loading : Adjust stoichiometry (e.g., reduce LiHMDS from 2.5 to 1.2 equivalents to minimize side reactions).
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions may arise from polymorphic forms or hydration states. Steps to resolve:

XRPD : Identify crystalline vs. amorphous forms.

DSC/TGA : Assess thermal behavior (e.g., melting points, decomposition).

Solvent Screening : Test solubility in graded ethanol/water mixtures to determine optimal conditions .

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